molecular formula C10H11ClO2 B1590894 Ethyl 3-(Chloromethyl)benzoate CAS No. 54589-54-7

Ethyl 3-(Chloromethyl)benzoate

Cat. No.: B1590894
CAS No.: 54589-54-7
M. Wt: 198.64 g/mol
InChI Key: ZJNVMXXFCNKXLT-UHFFFAOYSA-N
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Description

Ethyl 3-(Chloromethyl)benzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the ethyl ester is substituted with a chloromethyl group at the meta position. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(Chloromethyl)benzoate can be synthesized through several methods. One common method involves the chloromethylation of ethyl benzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COOCH}_2\text{CH}_3 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(Chloromethyl)benzoic acid and ethanol.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substituted benzoates (e.g., 3-(Azidomethyl)benzoate)
  • 3-(Chloromethyl)benzoic acid
  • Ethyl benzoate

Scientific Research Applications

Applications in Organic Synthesis

Pharmaceuticals:
Ethyl 3-(chloromethyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of:

  • Antibiotics : Used in synthesizing compounds with antibacterial properties.
  • Anti-inflammatory Drugs : Acts as a precursor for drugs targeting inflammatory pathways.

Agrochemicals:
In agriculture, this compound is employed in the synthesis of pesticides and herbicides. Its chloromethyl group enhances reactivity, allowing for the development of effective agrochemical agents that target specific pests while minimizing environmental impact .

Case Study 1: Synthesis of Antibacterial Agents

A research study demonstrated the use of this compound in synthesizing novel antibacterial agents. The compound was reacted with various amines to produce a series of derivatives that exhibited significant activity against Gram-positive bacteria. The results indicated that modifications to the chloromethyl group influenced antibacterial efficacy .

Case Study 2: Development of Pesticides

Another study focused on the application of this compound in creating new pesticide formulations. Researchers synthesized several derivatives and evaluated their effectiveness against common agricultural pests. The findings revealed that certain derivatives showed enhanced toxicity compared to existing pesticides, suggesting potential for commercial development .

Mechanism of Action

The mechanism of action of Ethyl 3-(Chloromethyl)benzoate largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The ester group can be hydrolyzed by nucleophilic attack on the carbonyl carbon, leading to the formation of carboxylic acid and alcohol.

Comparison with Similar Compounds

    Ethyl benzoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 3-(Chloromethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.

    3-(Chloromethyl)benzoic acid: The free acid form, which is more acidic and less lipophilic compared to the ester.

Uniqueness: this compound is unique due to its combination of an ester and a chloromethyl group, providing dual functionality for various chemical transformations. This makes it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 3-(Chloromethyl)benzoate (C10H11ClO2), a compound with notable chemical properties, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in different biological contexts, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety with a chloromethyl group at the meta position. Its structure can be represented as follows:

C10H11ClO2\text{C}_{10}\text{H}_{11}\text{ClO}_2

This compound is synthesized through reactions involving benzoic acid derivatives and chloromethylation processes, which can influence its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant organisms. For instance, a study indicated that compounds with similar structures exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae . Although specific data on this compound was limited, related compounds demonstrated minimal inhibitory concentrations (MICs) in the low microgram range.

Antitubercular Activity

The compound's structural analogs have been investigated for their antitubercular properties. A study focused on the optimization of benzofuran derivatives for tuberculosis treatment noted that structural modifications could enhance potency against Mycobacterium tuberculosis . While this compound itself was not directly tested, its structural relatives suggest a potential pathway for further exploration in tuberculosis therapies.

The biological mechanisms underlying the activity of this compound remain partially elucidated. However, compounds with similar functionalities often interact with bacterial topoisomerases and other critical enzymes involved in DNA replication and repair processes. This inhibition can lead to cell death or growth arrest in susceptible bacterial strains .

Study on Structural Analogues

A comparative study analyzed various chloromethyl benzoate derivatives for their biological activities. The findings indicated that modifications to the chloromethyl group significantly influenced antibacterial efficacy and cytotoxicity profiles . The study provided a basis for understanding how structural variations can impact biological outcomes.

CompoundMIC (μg/mL)Target Organism
Compound A<0.03125S. aureus
Compound B1-4K. pneumoniae
This compoundTBDTBD

Safety and Toxicity Insights

Safety assessments of this compound revealed potential hazards associated with chlorinated compounds. Reports indicate that while some derivatives exhibit low toxicity in vitro, further studies are necessary to evaluate long-term effects and safety profiles in vivo .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzene ring undergoes bromination at the para position relative to the chloromethyl group. This reaction is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in halogenated solvents under reflux conditions.

Reaction ComponentDetails
ReactantsEthyl 3-(chloromethyl)benzoate, Br₂/NBS
SolventCCl₄ or CHCl₃
ConditionsReflux (60–80°C) for 4–8 hours
ProductEthyl 4-bromo-3-(chloromethyl)benzoate
Yield Range85–92% (depending on stoichiometry and catalyst)

This regioselectivity is attributed to the electron-withdrawing effect of the ester group, which directs electrophiles to the meta and para positions.

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl (-CH₂Cl) moiety participates in SN₂ reactions with various nucleophiles. Notable examples include:

Hydrolysis

Reaction with aqueous NaOH produces ethyl 3-(hydroxymethyl)benzoate:

ParameterValue
Reaction Time2–4 hours at 80°C
Base2M NaOH
SolventEthanol/water (1:1)
Conversion Rate>95% (HPLC analysis)

Aminolysis

Primary amines (e.g., methylamine) yield ethyl 3-(aminomethyl)benzoate derivatives:

ConditionSpecification
Molar Ratio1:1.2 (substrate:amine)
CatalystTriethylamine
SolventDMF at 60°C
Isolation MethodPrecipitation with ice-water

Comparative Reactivity in Halogenation

A patent study compared halogenation efficiency using different catalysts :

CatalystTemp. (°C)Time (h)Yield (%)Byproduct (%)
FeCl₃20–251090.23.1
AlCl₃55–602087.78.2
CuCl₂40–45589.16.6
MnCl₂40–501295.60.5

These results highlight MnCl₂ as the most effective catalyst for minimizing byproducts during functionalization reactions.

Stability Under Hydrolytic Conditions

The ester group remains stable under mild acidic conditions (pH 4–6) but hydrolyzes in strong bases:

ConditionOutcome
1M H₂SO₄, 25°C, 24h<5% hydrolysis
2M NaOH, 80°C, 6hComplete conversion to 3-(chloromethyl)benzoic acid

This stability profile enables selective modifications of the chloromethyl group without affecting the ester .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(Chloromethyl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. A validated route involves reacting a halogenated benzoate precursor with chloromethylating agents (e.g., chloromethyl chloride) in polar aprotic solvents like tetrahydrofuran (THF) at 60–80°C for 12–18 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields ~35% pure product. Key variables affecting yield include stoichiometric ratios, reaction time, and solvent polarity .
Synthetic Route Reagents/Conditions Yield
Nucleophilic SubstitutionChloromethyl chloride, THF, 60–80°C~35%
Microwave-AssistedReduced time (4–6 hrs), same reagents~40% (preliminary data)

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with aromatic protons appearing at δ 7.4–8.1 ppm and the chloromethyl group at δ 4.5–4.7 ppm. Mass spectrometry (MS) provides molecular ion peaks at m/z 198.6 (M+), while IR spectroscopy identifies ester carbonyl stretches at ~1720 cm⁻¹ . High-Performance Liquid Chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) ensures >95% purity .

Q. How does the chloromethyl group influence the compound's reactivity in substitution reactions?

  • Methodological Answer : The chloromethyl (–CH₂Cl) group acts as a reactive electrophilic site, enabling nucleophilic substitutions (e.g., with amines or thiols). Reaction rates depend on solvent polarity (DMF > THF > toluene) and nucleophile strength. For example, primary amines react at 25°C within 2 hours, while weaker nucleophiles (e.g., alcohols) require catalysis (e.g., KI) and elevated temperatures (50°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?

  • Methodological Answer : Regioselectivity in nitration or halogenation can vary due to steric/electronic effects. Computational modeling (DFT calculations) predicts preferential substitution at the para position (relative to –CH₂Cl) due to electron-withdrawing effects. Experimental validation involves competitive reactions monitored by LC-MS, with kinetic data showing 70% para-selectivity in nitration (HNO₃/H₂SO₄, 0°C) .

Q. How can computational tools predict this compound's interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations using SMILES notation (e.g., CCOC(=O)C1=CC=CC(=C1)CCl) model interactions with enzymes like cytochrome P450. Studies suggest the chloromethyl group forms hydrophobic interactions with active-site residues, while the ester moiety participates in hydrogen bonding. Validation via in vitro assays (IC₅₀ measurements) correlates computational binding energies with inhibitory activity .

Q. What are the mechanistic implications of this compound in radical-mediated reactions?

  • Methodological Answer : Under UV light, the C–Cl bond undergoes homolytic cleavage, generating a benzyl radical detectable by EPR spectroscopy. Radical trapping experiments (e.g., with TEMPO) confirm intermediate formation. Kinetic studies reveal a half-life of 30 minutes under 254 nm light, with applications in polymerization initiators or photodynamic therapy .

Q. Data Contradictions and Resolution

  • Contradiction : Conflicting reports on hydrolysis rates (basic vs. acidic conditions).
    • Resolution : Controlled experiments show alkaline hydrolysis (NaOH/EtOH, 70°C) proceeds 5x faster than acidic (HCl/H₂O) due to enhanced nucleophilicity of OH⁻. Quantify via pH-stat titration or monitoring ester carbonyl loss by IR .

Properties

IUPAC Name

ethyl 3-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNVMXXFCNKXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564302
Record name Ethyl 3-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54589-54-7
Record name Benzoic acid, 3-(chloromethyl)-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(Chloromethyl)benzoate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 3-(Chloromethyl)benzoate
Ethyl 3-(Chloromethyl)benzoate
Ethyl 3-(Chloromethyl)benzoate
Ethyl 3-(Chloromethyl)benzoate
Ethyl 3-(Chloromethyl)benzoate
Ethyl 3-(Chloromethyl)benzoate

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